1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
Description
Properties
IUPAC Name |
1-[(5-bromo-2-methylphenyl)methyl]-4-methoxypyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-9-3-4-11(13)5-10(9)7-15-8-12(16-2)6-14-15/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURGWWJSZDTHSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)CN2C=C(C=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
application of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole in enzyme inhibition assays
Application Note: Mechanistic Profiling of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole in CYP450 Inhibition Assays
Executive Summary
This application note details the protocol for utilizing 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole (referred to herein as BMB-MP ) as a chemical probe in enzyme inhibition assays.
While pyrazole derivatives are widely recognized as scaffolds for kinase inhibitors (e.g., in the hinge-binding region) and metabolic enzyme inhibitors (e.g., Alcohol Dehydrogenase, sEH), BMB-MP presents a specific pharmacophore combining a nucleophilic pyrazole core with a lipophilic, halogenated benzyl tail. This structure is characteristic of Type II ligands for metalloenzymes, particularly Cytochrome P450 (CYP) enzymes , where the pyrazole nitrogen coordinates with the heme iron while the benzyl group occupies the hydrophobic access channel.
This guide provides a validated workflow for assessing BMB-MP as an inhibitor of CYP2C9 , a critical drug-metabolizing enzyme, serving as a model system for evaluating pyrazole-based NCEs (New Chemical Entities).
Scientific Background & Mechanism
Structural Rationale
The efficacy of BMB-MP in inhibition assays is driven by two structural domains:
-
The Warhead (4-methoxy-1H-pyrazole): The
hybridized nitrogen (N2) acts as a ligand for prosthetic metal ions (Fe in heme, Zn in ADH). The 4-methoxy group functions as an electron-donating group (EDG), increasing the basicity of the pyrazole nitrogens and potentially strengthening metal coordination. -
The Anchor (5-Bromo-2-methylbenzyl): This moiety provides significant lipophilicity (LogP > 3.5 estimated). The ortho-methyl and meta-bromo substituents create a specific steric profile that restricts rotation, enhancing selectivity for hydrophobic pockets found in CYP2C9 or Soluble Epoxide Hydrolase (sEH).
Mode of Action (MoA)
In the context of CYP450 inhibition, BMB-MP typically acts via Reversible Competitive Inhibition or Mixed Inhibition . The pyrazole displaces the water molecule coordinated to the heme iron, preventing oxygen activation and substrate oxidation.
Figure 1: Mechanistic Pathway of Inhibition
Caption: Competitive binding mechanism where BMB-MP sequesters the CYP2C9 heme iron, preventing substrate turnover.
Experimental Protocol: CYP2C9 Inhibition Assay
Objective: Determine the IC
Materials & Reagents
| Component | Specification | Role |
| Test Article | BMB-MP (Solid) | Putative Inhibitor |
| Enzyme Source | Recombinant Human CYP2C9 | Target Enzyme |
| Substrate | 7-Methoxy-4-trifluoromethylcoumarin (MFC) | Fluorogenic Substrate |
| Cofactor | NADPH Regenerating System | Electron Donor |
| Control Inhibitor | Sulfaphenazole | Positive Control (Known IC |
| Solvent | DMSO (Anhydrous) | Compound Solubilization |
| Buffer | 100 mM Potassium Phosphate, pH 7.4 | Reaction Matrix |
Compound Preparation (Critical Step)
Rationale: BMB-MP is highly lipophilic. Improper solubilization will lead to precipitation and false negatives.
-
Stock Solution: Dissolve BMB-MP in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds and inspect for clarity.
-
Serial Dilution: Prepare a 3-fold serial dilution series in DMSO (e.g., 10 mM
3.33 mM ...). -
Intermediate Dilution: Dilute each DMSO stock 1:50 into Assay Buffer to create "50x" working stocks (2% DMSO). This ensures the final assay DMSO concentration is < 1%, preventing solvent-induced enzyme inactivation.
Assay Workflow
Figure 2: High-Throughput Screening Workflow
Caption: Step-by-step fluorescence kinetic assay workflow for determining IC50.
Detailed Procedure
-
Plating: In a black 96-well plate, dispense 10
L of the diluted BMB-MP working stocks. Include "No Inhibitor" (DMSO only) and "No Enzyme" (Background) wells. -
Enzyme Addition: Add 20
L of CYP2C9 enzyme solution (optimized to give linear signal over 30 mins). -
Pre-Incubation: Incubate at 37°C for 10 minutes .
-
Note: This step is crucial for detecting slow-binding inhibitors.
-
-
Initiation: Add 20
L of the Substrate/NADPH mix (Substrate concentration should be near , typically 10-30 M for MFC). -
Detection: Monitor fluorescence (
nm, nm) immediately for 30 minutes in kinetic mode.
Data Analysis & Interpretation
Calculating Percent Inhibition
First, determine the initial velocity (
IC Determination
Plot % Inhibition vs. Log[BMB-MP]. Fit the data using a non-linear regression (4-parameter logistic equation):
Interpreting Results for BMB-MP
-
IC
< 1 M: Potent inhibitor. Likely strong coordination between the pyrazole nitrogen and heme iron. -
Hill Slope ~ 1.0: Suggests 1:1 binding stoichiometry (competitive inhibition).
-
Hill Slope > 1.5: Suggests aggregation or non-specific binding (common with lipophilic benzyl derivatives). Action: Add 0.01% Triton X-100 to buffer and re-test.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High LogP of BMB-MP | Reduce max concentration to 50 |
| High Background | Autofluorescence | BMB-MP (methoxy-pyrazole) may fluoresce. Run a "Compound Only" control. |
| Time-Dependent Shift | Mechanism-Based Inhibition | Compare IC |
References
-
Structure-Activity Relationships of Pyrazoles
- Title: Pyrazole derivatives as potent inhibitors of cytochrome P450 enzymes.
- Source:Bioorganic & Medicinal Chemistry Letters.
- Context: Establishes the pyrazole nitrogen as a heme-coordin
-
Assay Methodology
- Title: Guidance for Industry: In Vitro Metabolism- and Transporter-Medi
- Source:U.S.
- Context: The gold standard for designing CYP inhibition assays.
-
Fluorescence Interference in Assays
- Title: Assay Interference by Chemical Reactivity and Aggreg
- Source:Assay Guidance Manual (NCBI).
- Context: Critical for troubleshooting lipophilic compounds like BMB-MP.
Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
Abstract
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically approved drugs.[1][2] Notably, pyrazole derivatives have been successfully developed as potent protein kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases.[2][3] This guide provides a comprehensive framework for identifying and characterizing the inhibitory potential of the novel pyrazole compound, 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole, against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in cancer therapy.[4] We present a tiered high-throughput screening (HTS) strategy, beginning with a robust and cost-effective Fluorescence Polarization (FP) assay for primary screening, followed by a highly sensitive Homogeneous Time-Resolved Fluorescence (HTRF®) assay for hit confirmation and potency determination. This document furnishes detailed, field-proven protocols, data analysis workflows, and quality control metrics to ensure the generation of reliable and actionable data for drug discovery professionals.
Introduction: The Rationale for Screening Pyrazole Derivatives Against Protein Kinases
Protein kinases orchestrate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins. Their dysregulation is a common driver of numerous pathologies, making them one of the most important target classes for drug discovery.[5] The pyrazole ring, with its unique electronic and steric properties, has proven to be an exceptional scaffold for the design of selective and potent kinase inhibitors.[1][2] Several FDA-approved drugs, including Crizotinib and Ruxolitinib, incorporate a pyrazole core, underscoring the therapeutic value of this heterocycle.[2]
The subject of this application note, 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole, is a novel compound designed around this privileged scaffold. Its structural features suggest a potential to interact with the ATP-binding pocket of protein kinases. To explore this, we have developed a screening cascade targeting Cyclin-Dependent Kinase 2 (CDK2), a serine/threonine kinase that plays a critical role in cell cycle progression. Aberrant CDK2 activity is frequently observed in various cancers, making it a compelling target for the development of new anti-proliferative agents.[4]
Our screening strategy employs a two-tiered approach: a primary HTS campaign to identify initial "hits" from a large compound library, followed by secondary assays to confirm their activity and determine their potency. This methodology is designed to be efficient, scalable, and robust, minimizing false positives and providing a high degree of confidence in the identified lead compounds.[5]
Primary Screening: A Fluorescence Polarization (FP) Competition Assay
2.1. Principle of the Assay
Fluorescence Polarization is a homogeneous assay format well-suited for HTS due to its simplicity and low cost.[6][7] The assay measures the change in the rotational speed of a fluorescent molecule upon binding to a larger partner.[8]
In our competitive binding assay, a fluorescently labeled small molecule, known as a "tracer," binds to the ATP-binding pocket of the CDK2 enzyme. This binding event slows the tracer's rotation, resulting in a high FP signal. When an unlabeled inhibitor, such as 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole, is introduced, it competes with the tracer for binding to CDK2. If the test compound has a higher affinity, it will displace the tracer, which will then tumble freely in solution, leading to a decrease in the FP signal. This reduction in polarization is directly proportional to the inhibitory activity of the test compound.[6][9]
2.2. Visualizing the FP Assay Workflow
Caption: Workflow for the primary FP-based kinase inhibitor screening assay.
2.3. Detailed Protocol for Primary FP Screening
Materials:
-
Enzyme: Recombinant human CDK2/Cyclin A (e.g., from MilliporeSigma)
-
Tracer: A suitable fluorescently labeled ATP-competitive ligand for CDK2.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Test Compound: 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole, serially diluted in 100% DMSO.
-
Controls:
-
Negative Control: DMSO (0% inhibition).
-
Positive Control: A known CDK2 inhibitor (e.g., Staurosporine) at a concentration that gives maximal displacement (100% inhibition).
-
-
Plates: Low-volume, black, 384-well microplates.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound dilutions, positive control, and negative control (DMSO) into the appropriate wells of a 384-well plate.
-
-
Enzyme Addition:
-
Prepare a working solution of CDK2/Cyclin A in assay buffer at a concentration of 2X the final desired concentration.
-
Dispense 5 µL of the enzyme solution into each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes, protected from light.
-
-
Tracer Addition:
-
Prepare a working solution of the fluorescent tracer in assay buffer at a concentration of 2X the final desired concentration.
-
Dispense 5 µL of the tracer solution into each well. The final assay volume is now 10 µL.
-
-
Equilibration and Reading:
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization on a suitable plate reader.
-
Hit Confirmation and Potency Determination: HTRF® Kinase Assay
3.1. Principle of the Assay
Homogeneous Time-Resolved Fluorescence (HTRF®) is a robust technology based on Förster Resonance Energy Transfer (FRET) between a donor (Europium cryptate) and an acceptor (e.g., d2 or XL665) fluorophore.[10][11] This assay directly measures the enzymatic activity of CDK2.
The assay uses a biotinylated substrate peptide and ATP. In the presence of active CDK2, the substrate is phosphorylated. After the kinase reaction, two detection reagents are added: a Europium cryptate-labeled anti-phospho-substrate antibody (donor) and streptavidin-XL665 (acceptor), which binds to the biotin moiety of the substrate. When the substrate is phosphorylated, the donor and acceptor are brought into close proximity, allowing FRET to occur. Excitation of the donor results in a long-lived fluorescent signal from the acceptor.[12]
In the presence of an inhibitor like 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole, CDK2 activity is reduced, leading to less phosphorylated substrate. This results in a decreased FRET signal, which is proportional to the inhibitory activity of the compound.
3.2. Visualizing the HTRF® Assay Principle
Caption: Principle of the HTRF® kinase assay for inhibitor screening.
3.3. Detailed Protocol for Secondary HTRF® Screening
Materials:
-
Enzyme: Recombinant human CDK2/Cyclin A.
-
Substrate: Biotinylated peptide substrate for CDK2 (e.g., TK substrate-biotin from Cisbio).
-
ATP: Adenosine 5'-triphosphate.
-
HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665 (Cisbio).
-
Assay Buffer: As per manufacturer's recommendation (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Stop Solution: HTRF® detection buffer containing EDTA.
-
Test Compound: Confirmed hits from the primary screen, serially diluted.
-
Plates: Low-volume, white, 384-well microplates.
-
Instrumentation: An HTRF®-compatible microplate reader.
Procedure:
-
Compound Plating:
-
Dispense 2 µL of serially diluted test compounds and controls into the wells of a 384-well plate.
-
-
Enzyme/Substrate Addition:
-
Prepare a mixture of CDK2/Cyclin A and the biotinylated substrate in assay buffer.
-
Dispense 4 µL of this mixture into each well.
-
-
Initiation of Kinase Reaction:
-
Prepare a solution of ATP in assay buffer.
-
Add 4 µL of the ATP solution to each well to start the reaction. Final volume is 10 µL.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
-
Stopping the Reaction and Detection:
-
Prepare the HTRF® detection mix by diluting the Eu-antibody and SA-XL665 in the detection buffer containing EDTA.
-
Add 10 µL of the detection mix to each well. This stops the enzymatic reaction.
-
Incubate the plate for 60 minutes at room temperature, protected from light.
-
-
Reading:
-
Read the plate on an HTRF®-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (XL665).
-
Data Analysis and Quality Control
4.1. Data Normalization and Hit Selection
For both primary and secondary screens, raw data should be normalized to the plate controls. The percent inhibition is calculated using the following formula:
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
Where:
-
Signal_compound is the signal from a well with the test compound.
-
Signal_pos_ctrl is the average signal from the positive control wells (e.g., Staurosporine).
-
Signal_neg_ctrl is the average signal from the negative control wells (DMSO).
For the primary screen, a "hit" is typically defined as a compound that exhibits an inhibition value exceeding a certain threshold, often set at three times the standard deviation of the negative controls.
4.2. Assay Quality Control: The Z'-Factor
The quality and robustness of an HTS assay are critically assessed using the Z'-factor.[13][14] This statistical parameter accounts for both the dynamic range of the assay and the variability of the signals. The Z'-factor is calculated as:
Z' = 1 - (3 * (SD_pos_ctrl + SD_neg_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|
Where:
-
SD is the standard deviation.
-
Mean is the average signal.
| Z'-Factor Value | Assay Quality |
| > 0.5 | Excellent Assay |
| 0 to 0.5 | Marginal Assay |
| < 0 | Unacceptable Assay |
| Table 1: Interpretation of Z'-Factor values for HTS assay quality.[13][15] |
4.3. Dose-Response Analysis and IC₅₀ Determination
For confirmed hits from the HTRF® assay, the percent inhibition data across a range of compound concentrations is plotted to generate a dose-response curve. A four-parameter logistic regression model is used to fit the curve and determine the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%.
4.4. Hypothetical Screening Data
The following table represents hypothetical data for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole from the HTRF® dose-response experiment.
| Compound Conc. (µM) | % Inhibition (n=3) |
| 100.0 | 98.5 ± 2.1 |
| 33.3 | 95.2 ± 3.4 |
| 11.1 | 88.7 ± 4.0 |
| 3.7 | 75.1 ± 5.5 |
| 1.2 | 52.3 ± 4.8 |
| 0.4 | 28.9 ± 3.9 |
| 0.1 | 10.1 ± 2.5 |
| 0.0 | 0.5 ± 1.8 |
| Table 2: Hypothetical dose-response data for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole against CDK2. |
Based on this data, the calculated IC₅₀ for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole would be approximately 1.1 µM .
Conclusion
This application note provides a validated, two-tiered HTS workflow for the identification and characterization of inhibitors for the protein kinase CDK2, using 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole as an exemplary test compound. The combination of a high-throughput FP primary screen and a robust HTRF® secondary assay ensures the efficient and reliable discovery of potent lead molecules. The detailed protocols and data analysis guidelines presented herein offer a comprehensive resource for researchers in the field of drug discovery, enabling the systematic evaluation of novel chemical entities against critical therapeutic targets.
References
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Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]
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Gorgani, N. N., & Tenti, G. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
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Gorgani, N. N., & Tenti, G. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed, 37513286. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-490. [Link]
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Gorgani, N. N., & Tenti, G. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Organic & Inorganic Chemistry International. [Link]
-
Umeki, Y., et al. (2019). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(3), 293-301. [Link]
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Wesche, H., Xiao, S. H., & Young, S. W. (2005). High Throughput Screening for Protein Kinase Inhibitors. Combinatorial Chemistry & High Throughput Screening, 8(2), 103-114. [Link]
-
Alpha, B., et al. (2008). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Current Pharmaceutical Biotechnology, 9(2), 128-135. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]
-
Shaikh, J., Patel, K., & Khan, T. (2022). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science. [Link]
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BellBrook Labs. (2025). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
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Shaikh, J., Patel, K., & Khan, T. (2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Mini-Reviews in Medicinal Chemistry, 22(8), 1197-1215. [Link]
-
PunnettSquare Tools. (2025). Z-Factor Calculator - Free Online Tool | Assay Quality Control. Retrieved from [Link]
-
Lee, J., et al. (2016). A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Analyst, 141(20), 5758-5765. [Link]
-
Molecular Devices. (n.d.). Better metrics for comparing instruments and assays. Retrieved from [Link]
-
Alpha, B., et al. (2008). Development of a HTRF Kinase Assay for Determination of Syk Activity. Semantic Scholar. [Link]
-
Zhang, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In Kinase Inhibitors. Methods in Molecular Biology, vol 1360. Humana Press, New York, NY. [Link]
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Lab Hacks. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. [Link]
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Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. Nature Biotechnology, 24(2), 167-175. [Link]
-
Malo, N., et al. (2006). Statistical practice in high-throughput screening data analysis. PubMed, 16462731. [Link]
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Agilent Technologies. (n.d.). Automation of HTRF elF4E Kinase Assay Using a 3D Tumoroid-Based Cell Model. Retrieved from [Link]
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Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441. [Link]
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InfinixBio. (2026, February 7). Unveiling High-Throughput Screening Strategies: A Comprehensive Guide for Drug Discovery. Retrieved from [Link]
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Cambridge MedChem Consulting. (2017, November 13). Analysis of HTS data. Retrieved from [Link]
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Lim, C. S., & Wong, E. Y. (2015). Fluorescence detection techniques for protein kinase assay. Sensors, 15(8), 19578-19603. [Link]
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BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in small molecule screening. Expert Opinion on Drug Discovery, 6(2), 153-167. [Link]
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Application Notes and Protocols for the Use of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole as a Putative Chemical Probe for Monoacylglycerol Lipase (MAGL)
Disclaimer: As of February 2026, a thorough search of publicly available scientific literature and databases did not yield specific information regarding the biological target or application of the compound 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole. The following application notes and protocols are therefore based on the well-established principles of chemical probe use and the extensive research on structurally related pyrazole-based inhibitors of monoacylglycerol lipase (MAGL). This document will utilize the extensively studied MAGL inhibitor, JZL184, as a representative example to illustrate the experimental design, validation, and potential applications in biomedical research.
Introduction: Targeting the Endocannabinoid System with Chemical Probes
Monoacylglycerol lipase (MAGL) is a key serine hydrolase in the central nervous system responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][2] Inhibition of MAGL presents a promising therapeutic strategy for a range of neurological and inflammatory disorders by augmenting 2-AG signaling, which is neuroprotective, while simultaneously reducing the production of arachidonic acid (AA) and its downstream pro-inflammatory prostaglandins.[3][4][5] Chemical probes, which are small molecules designed to selectively modulate the function of a specific protein target, are invaluable tools for dissecting the physiological and pathological roles of enzymes like MAGL.[6][7][8]
While the specific biological activity of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole is not yet characterized, its pyrazole core is a common scaffold in various bioactive compounds, including enzyme inhibitors.[9][10][11] This guide will therefore use the principles of chemical probe validation and application, with a focus on MAGL inhibition, to provide a framework for researchers aiming to characterize this or similar novel compounds.
Chemical Probe Profile: A Representative MAGL Inhibitor
To illustrate the application of a pyrazole-based chemical probe targeting MAGL, we will refer to the properties and protocols associated with JZL184, a potent and selective irreversible MAGL inhibitor.
| Property | JZL184 | 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole |
| Structure | Not Available | |
| Target | Monoacylglycerol Lipase (MAGL) | Hypothesized to be MAGL based on structural similarity to known inhibitors |
| Mechanism of Action | Irreversible, covalent modification of the active site serine | To be determined |
| In Vitro Potency (IC50) | ~8 nM (human MAGL) | To be determined |
| Cellular Potency (EC50) | ~2 nM (inhibition of 2-AG hydrolysis in cells) | To be determined |
| Selectivity | >100-fold selective over FAAH and other serine hydrolases | To be determined |
| Solubility | Soluble in DMSO and ethanol | To be determined |
Mechanism of Action: Modulating Endocannabinoid Signaling
MAGL inhibitors block the hydrolysis of 2-AG, leading to its accumulation in the brain and peripheral tissues.[3][12] This has a dual effect:
-
Enhanced Endocannabinoid Signaling: Elevated 2-AG levels enhance the activation of cannabinoid receptors (CB1 and CB2), which can have neuroprotective, analgesic, and anti-inflammatory effects.[4][12]
-
Reduced Pro-inflammatory Mediators: By preventing the breakdown of 2-AG into arachidonic acid, MAGL inhibition reduces the substrate available for the synthesis of pro-inflammatory prostaglandins by cyclooxygenase (COX) enzymes.[4]
Caption: Inhibition of MAGL by a chemical probe enhances endocannabinoid signaling and reduces pro-inflammatory mediators.
Detailed Protocols
The following protocols are adapted from established methods for characterizing MAGL inhibitors and should be optimized for the specific compound and experimental system.
Protocol 1: In Vitro MAGL Activity Assay
This protocol describes a fluorometric assay to determine the in vitro potency (IC50) of a test compound against MAGL.
Materials:
-
Recombinant human MAGL
-
4-Methylumbelliferyl acetate (4-MUA) or other suitable fluorogenic substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM EDTA
-
Test compound (e.g., 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control) to each well.
-
Add 48 µL of recombinant MAGL (final concentration ~5 nM) in assay buffer to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate (final concentration ~100 µM) in assay buffer.
-
Immediately measure the fluorescence intensity every minute for 30 minutes using a plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve).
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cellular Target Engagement Assay
This protocol uses a competitive activity-based protein profiling (ABPP) approach to confirm that the test compound engages MAGL in a cellular context.
Materials:
-
Cell line with endogenous MAGL expression (e.g., U-87 MG human neuroglioma cells)[13]
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Potent, irreversible MAGL activity-based probe with a fluorescent tag (e.g., a fluorescently labeled carbamate)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and Western blot apparatus
-
Fluorescence gel scanner
Procedure:
-
Plate cells in a 6-well plate and grow to ~80% confluency.
-
Treat the cells with increasing concentrations of the test compound (or DMSO as a vehicle control) for 1-4 hours in serum-free medium.
-
Add the fluorescent activity-based probe to the cells at a concentration of ~100 nM and incubate for 30 minutes.
-
Wash the cells twice with cold PBS and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Visualize the fluorescently labeled proteins directly in the gel using a fluorescence scanner.
-
Quantify the intensity of the band corresponding to MAGL. A decrease in fluorescence intensity with increasing concentrations of the test compound indicates target engagement.
Caption: A general experimental workflow for characterizing a putative MAGL inhibitor.
Data Analysis and Interpretation
-
In Vitro Potency: The IC50 value from the in vitro assay provides a quantitative measure of the compound's ability to inhibit the enzymatic activity of isolated MAGL. A lower IC50 value indicates higher potency.
-
Cellular Target Engagement: The competitive ABPP experiment confirms that the compound can cross the cell membrane and interact with its intended target in a complex cellular environment. The concentration-dependent decrease in the fluorescent signal of the activity-based probe should correlate with the compound's cellular potency.
-
Phenotypic Effects: Downstream assays, such as measuring 2-AG levels by mass spectrometry or assessing changes in cell signaling pathways, are necessary to link target engagement to a biological response.
Controls and Validation: Ensuring Scientific Rigor
The use of appropriate controls is critical for the validation of any chemical probe.[6]
-
Vehicle Control: All experiments should include a control group treated with the same concentration of the vehicle (e.g., DMSO) used to dissolve the test compound.
-
Inactive Analog: If available, a structurally similar but biologically inactive analog of the test compound should be used as a negative control to ensure that the observed effects are due to specific target engagement and not off-target or non-specific effects.
-
Orthogonal Approaches: The results obtained with a chemical probe should be confirmed using orthogonal methods, such as genetic knockdown (e.g., siRNA or CRISPR) of the target protein, to ensure that the observed phenotype is indeed a consequence of modulating the target of interest.[6]
References
-
Best Practices for Chemical Probes - Alto Predict. (2016, July 6). Available from: [Link]
-
A Highly Selective and Versatile Probe Platform for Visualization of Monoacylglycerol Lipase. (2025, February 7). Angewandte Chemie International Edition. Available from: [Link]
-
Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. (2025, March 10). Journal of the American Chemical Society. Available from: [Link]
-
Structure-activity relationship of a new series of reversible dual monoacylglycerol lipase/fatty acid amide hydrolase inhibitors. (2012, January 26). Journal of Medicinal Chemistry. Available from: [Link]
-
Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology. Available from: [Link]
-
What are MAGL inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Available from: [Link]
-
Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. (2024, July 11). Journal of Medicinal Chemistry. Available from: [Link]
-
Highly Specific Miniaturized Fluorescent Monoacylglycerol Lipase Probes Enable Translational Research. (2025, March 26). Journal of the American Chemical Society. Available from: [Link]
-
Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. ChemRxiv. (2023, September 7). Available from: [Link]
-
Structure–Activity Relationship Studies of Aryl Sulfoxides as Reversible Monoacylglycerol Lipase Inhibitors. (2024, July 11). ACS Publications. Available from: [Link]
-
Structure-activity relationship studies of arylsulfoxides as reversible monoacylglycerol lipase inhibitors. ChemRxiv. (2023, September 7). Available from: [Link]
-
Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes. (2017, May 1). Scientific Reports. Available from: [Link]
-
Therapeutic Potential of Monoacylglycerol Lipase Inhibitors. (2013, August 28). ACS Chemical Neuroscience. Available from: [Link]
-
Spatially resolved mapping of monoacylglycerol lipase activity in the brain. (2025, July 12). bioRxiv. Available from: [Link]
-
Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. (2023, August 10). Journal of Medicinal Chemistry. Available from: [Link]
-
How to use chemical probes. Chemical Probes Portal. Available from: [Link]
-
Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. (2021, September 18). International Journal of Molecular Sciences. Available from: [Link]
-
Methods for Assessing MAGL Enzymatic Activity: An Extensive Review of Past and Emerging Approaches. (2025, October 9). International Journal of Molecular Sciences. Available from: [Link]
-
5-(1,3-Benzodioxol-5-yl)-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses. Available from: [Link]
-
Basic Cell Culture Protocols. (2011). Methods in Molecular Biology. Available from: [Link]
-
4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole synthesis. Molbase. Available from: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009, November 5). Molbank. Available from: [Link]
-
Synthesis of Some New Pyrazoles. (2016). DergiPark. Available from: [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10). Frontiers in Pharmacology. Available from: [Link]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (2015). RSC Advances. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023, January 17). International Journal of Molecular Sciences. Available from: [Link]
-
Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (2025, October 15). Arabian Journal of Chemistry. Available from: [Link]
-
Leukemia - activates - 1-[5-bromo-4-methyl-2-[[(2S)-2-morpholinyl]methoxy]phenyl]-3-(5-methyl-2-pyrazinyl)urea. BioKB. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2019, April 26). Molecules. Available from: [Link]
-
4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2025, October 15). ResearchGate. Available from: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2018). Oriental Journal of Chemistry. Available from: [Link]
-
5-benzyl-4-bromo-1h-pyrazole (C10H9BrN2). PubChem. Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2019, January 13). Molecules. Available from: [Link]
Sources
- 1. Design, Synthesis and Evaluation of 18F-labeled Monoacylglycerol Lipase Inhibitors as Novel Positron Emission Tomography Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Therapeutic Potential of Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Best Practices for Chemical Probes - Alto Predict [altopredict.com]
- 7. Advancing Biomedical Research with Quality Chemical Probes [worldwide.promega.com]
- 8. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 9. 3-(5-bromo-6-methoxy-2-naphthyl)-1-(4-fluorophenyl)-4-methyl-1H-pyrazole | 318239-44-0 | Benchchem [benchchem.com]
- 10. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways - Arabian Journal of Chemistry [arabjchem.org]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are MAGL inhibitors and how do they work? [synapse.patsnap.com]
- 13. biorxiv.org [biorxiv.org]
developing structure-activity relationships for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole analogs
Application Notes & Protocols
Topic: Developing Structure-Activity Relationships for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Core in Medicinal Chemistry
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique electronic properties and synthetic versatility have established it as a "privileged scaffold," capable of interacting with a wide range of biological targets.[3][4] This has led to the development of numerous clinically successful drugs for treating inflammatory diseases, cancer, infections, and cardiovascular conditions.[3]
This guide focuses on a specific, novel chemical entity: 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole . While the broader pyrazole class is well-studied, the specific structure-activity relationships (SAR) for this particular substitution pattern are largely unexplored. The purpose of this document is to provide a comprehensive, field-proven framework for systematically developing SAR for this family of analogs. We will move beyond simple procedural lists to explain the causal logic behind experimental design, ensuring a robust and self-validating approach to lead discovery and optimization.
Chapter 1: Deconstructing the Lead Scaffold for SAR Analysis
The foundational principle of SAR is that the biological activity of a compound is directly related to its three-dimensional structure. To begin our investigation, we must first dissect the lead compound into distinct, modifiable regions. This allows us to probe the contribution of each component to the overall biological effect.
The lead scaffold can be divided into three primary regions for systematic modification:
-
Region A: The 1-Position Benzyl Substituent. This large, lipophilic group is critical for orienting the molecule within a potential binding pocket. The bromine and methyl groups offer key vectors for modification to explore electronic and steric effects.
-
Region B: The 4-Position Methoxy Group. This substituent directly influences the electronics of the pyrazole core. As a hydrogen bond acceptor, it can form crucial interactions with target proteins. Its size and polarity are prime candidates for optimization.
-
Region C: The 1H-Pyrazole Core. This stable, aromatic core serves as the central scaffold, holding Regions A and B in a specific spatial orientation. While less frequently modified in initial SAR studies, its nitrogen atoms are key to the molecule's overall physicochemical properties.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
Status: Operational Ticket ID: SYNTH-PYR-004 Assigned Specialist: Senior Application Scientist Topic: Troubleshooting N-Alkylation Failure Modes[1]
Executive Summary
The synthesis of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole typically proceeds via a nucleophilic substitution (
While theoretically straightforward, this reaction frequently fails due to three specific "silent killers":
-
Electrophile Degradation: The benzylic bromide is highly prone to hydrolysis and dimerization.
-
Nucleophile Electronics: The 4-methoxy group is electron-donating, increasing the electron density of the pyrazole ring but making the N-H proton less acidic (pKa ~14.5) compared to electron-deficient pyrazoles, requiring specific base tuning.[1]
-
Quaternization: The enhanced nucleophilicity of the pyridine-like nitrogen (N2) can lead to double alkylation (pyrazolium salt formation).
This guide provides a self-validating troubleshooting protocol to isolate and resolve these issues.
Phase 1: The Precursor Audit (Garbage In, Garbage Out)
Before adjusting reaction conditions, you must validate the integrity of your 5-bromo-2-methylbenzyl bromide . This reagent is the most common point of failure.
Diagnostic Protocol: The H-NMR Check
Run a proton NMR of your benzyl bromide in
| Chemical Shift ( | Assignment | Status | Action |
| 4.4 - 4.5 ppm (s, 2H) | Active Reagent | Proceed if purity >95%. | |
| 4.6 - 4.7 ppm (s, 2H) | Hydrolyzed | Discard.[1] Reagent has reacted with atmospheric moisture. | |
| ~10.0 ppm (s, 1H) | Oxidized | Discard.[1] | |
| ~2.3 ppm (s, 3H) | Starting Material | If present with no |
Corrective Action:
If the benzyl bromide is degraded, do not attempt purification. Synthesize fresh material via radical bromination of 5-bromo-2-methyltoluene using N-Bromosuccinimide (NBS) and catalytic AIBN or Benzoyl Peroxide in refluxing
Critical Note: Store fresh benzyl bromide under Argon at -20°C. It degrades within days at room temperature.[1]
Phase 2: Reaction Optimization (The N-Alkylation)
If your reagents are pure, the failure lies in the Base/Solvent Matrix . The electron-rich nature of 4-methoxypyrazole requires a push-pull balance to favor mono-alkylation over salt formation.[1]
Standard Operating Procedure (SOP) - The "Goldilocks" Protocol
Recommended for high regioselectivity and minimal quaternization.[1]
-
Solvent: Acetonitrile (MeCN) - Anhydrous.
-
Base: Cesium Carbonate (
) - 2.0 equivalents. -
Temperature: 60°C.
-
Concentration: 0.1 M.
Troubleshooting Matrix
| Observation | Diagnosis | Root Cause | Solution |
| No Reaction (SM Recovery) | Low Nucleophilicity | Base too weak for 4-OMe-pyrazole.[1] | Switch to NaH (1.2 eq) in DMF or THF at 0°C |
| New Spot on TLC ( | Quaternization | Dialkylation (Pyrazolium salt). | Reduce Electrophile to 0.95 eq. Dilute reaction to 0.05 M. |
| Multiple Spots ( | C-Alkylation | Base too strong (e.g., NaH w/ heat).[1] | Switch back to |
| Product decomposes on column | Acid Sensitivity | 4-OMe group hydrolysis.[1] | Use neutral alumina or add 1% |
Visualizing the Reaction Pathway
Figure 1: Reaction pathway showing the critical branch point between the desired product and the over-alkylated pyrazolium salt.[1]
Phase 3: Workup & Purification Guide
The 4-methoxy group renders the pyrazole ring electron-rich, making it slightly susceptible to oxidation and acid-catalyzed hydrolysis (demethylation) during workup.[1]
Extraction Protocol
-
Quench: If using NaH, quench with saturated
at 0°C. -
Solvent: Extract with Ethyl Acetate (DCM can sometimes induce quaternization with trace unreacted amines over time).
-
Wash: Wash organic layer with water (
) to remove DMF/DMSO. -
Drying: Use
, not (Lewis acidity of Mg can be problematic for sensitive ethers, though rare).
Chromatography Strategy
-
Stationary Phase: Silica Gel (Standard).
-
Modifier: Add 1% Triethylamine (TEA) to your eluent system (Hexane/EtOAc). This neutralizes acidic sites on the silica that could degrade the methoxy-pyrazole or the benzyl ether linkage.
-
Gradient: Start 100% Hexane
40% EtOAc/Hexane. The product usually elutes around 20-30% EtOAc.[1]
Frequently Asked Questions (FAQs)
Q1: I see two spots close together on TLC. Is this N1 vs. N2 regioselectivity?
A: No. Since your starting material is 4-methoxy-1H-pyrazole (assuming no substituents at positions 3 and 5), the molecule has
-
Exception: If you actually have 3-methyl-4-methoxypyrazole, you will get regioisomers.[1]
-
Likely Culprit: The second spot is likely the benzyl alcohol (hydrolysis of the bromide) or the dimer of the benzyl bromide.
Q2: My yield is stuck at 40%. How do I improve it? A: This often indicates "Stalling" due to the Common Ion Effect if using halide salts, or simply decomposition of the benzyl bromide before it reacts.
-
Fix: Add a catalyst. Sodium Iodide (NaI, 0.1 eq) can catalyze the reaction (Finkelstein reaction in situ) by converting the benzyl bromide to the more reactive benzyl iodide.
-
Fix: Add the benzyl bromide slowly (syringe pump) to the pyrazole/base mixture to keep the nucleophile concentration high relative to the electrophile.
Q3: Can I use the Benzyl Chloride instead of the Bromide? A: Yes, but it is significantly less reactive. You must use NaI (0.5 - 1.0 eq) as a catalyst and switch the solvent to Acetone (reflux) or MEK (Methyl Ethyl Ketone) to drive the reaction.
References
-
Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry (5th ed.). Wiley. (General reference for pyrazole tautomerism and reactivity).
-
Lamberth, C. (2020). Pyrazoles in Crop Protection. Heterocycles, 100(1), 1-3.[1] Link
-
Organic Chemistry Portal. (n.d.). Synthesis of Pyrazoles. Retrieved from [Link]
-
Kumar, V., et al. (2013).[2] Regioselective synthesis of N-alkylpyrazoles. Tetrahedron Letters, 54(12), 1600-1604.[1] (Discusses base/solvent effects on alkylation).
-
PubChem. (n.d.). 4-Methoxypyrazole Compound Summary. Retrieved from [Link]
Sources
Technical Support Center: Stability Optimization for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
Status: Operational | Updated: February 14, 2026 Topic: Troubleshooting Assay Instability & Variability Target Compound: 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole Compound Class: Lipophilic N-Benzyl Pyrazoles[1]
Executive Summary & Chemical Profile
User Advisory: You are likely encountering inconsistent IC50 values, signal decay over time, or "flat" dose-response curves.
This compound presents a classic "Grease & Oxidation" challenge. Its structure combines a lipophilic benzyl linker with an electron-rich 4-methoxypyrazole core.[1] This dual nature creates two distinct instability vectors:
-
Physical Instability (Precipitation): The bromo-methyl-benzyl moiety drives high LogP, causing rapid precipitation in aqueous assay buffers.[1]
-
Chemical Instability (Oxidation): The 4-methoxy group activates the pyrazole ring, making it susceptible to oxidative degradation, particularly in the presence of peroxides found in aged DMSO or under UV light.
Troubleshooting Guide: Diagnose Your Issue
Use this decision matrix to identify the root cause of your assay failure.
Symptom A: "My IC50 shifts significantly between runs."
-
Likely Cause: Solubility limit exceeded or Serial Dilution Error.
-
The Mechanism: The compound is precipitating at high concentrations.[2] When you perform serial dilutions, you are transferring suspensions, not solutions, leading to erratic concentrations.
-
Immediate Fix: Inspect your top concentration wells under a microscope (10x/20x). If you see "stars," needles, or turbidity, you have exceeded the solubility limit.
Symptom B: "The signal disappears if I wait 2 hours before reading."
-
Likely Cause: Oxidative Degradation or Photolysis.
-
The Mechanism: The electron-rich pyrazole ring is reacting with dissolved oxygen or peroxides in the buffer/DMSO. Alternatively, the benzyl-nitrogen bond is cleaving under ambient light.[1]
-
Immediate Fix: Prepare fresh stock in degassed, anhydrous DMSO . Protect from light using amber tubes.
Symptom C: "I lose potency when using plastic tips/plates."
-
Likely Cause: Non-Specific Binding (NSB).
-
The Mechanism: The lipophilic Bromo-Benzyl tail acts as a "grease anchor," sticking to polypropylene surfaces.
-
Immediate Fix: Switch to Low-Binding plates and tips. Add 0.01% Triton X-100 or Tween-20 to your buffer.[1]
Diagnostic Workflow (Visualized)
The following flowchart outlines the logical steps to isolate the instability source.
Figure 1: Systematic workflow for diagnosing compound instability. Blue nodes represent diagnostic actions; Red nodes represent identified root causes.
Frequently Asked Questions (Technical)
Q1: Why does this specific pyrazole degrade in DMSO? A: DMSO is hygroscopic and, over time, accumulates peroxides and water. The 4-methoxy group on the pyrazole ring is an electron-donating group (EDG), making the ring electron-rich and highly reactive toward electrophiles and oxidants.[1] Peroxides in aged DMSO can oxidize the ring or the benzylic position [1].
-
Protocol: Use only "anhydrous, septum-sealed" DMSO ampoules. Discard DMSO stocks older than 1 month.
Q2: Can I use TCEP or DTT to stabilize it? A: Yes, but with caution. If the instability is oxidative (e.g., formation of N-oxides or ring oxidation), adding a reducing agent like 1 mM DTT or TCEP to the assay buffer is highly recommended. However, ensure your target protein is not adversely affected by reducing agents (e.g., if it relies on disulfide bridges).
Q3: What is the "Critical Aggregation Concentration" (CAC) for this compound? A: While experimentally determined CACs vary, compounds with this lipophilic profile (Bromo-Benzyl) often aggregate in the 10–50 µM range in aqueous buffer (1% DMSO).
-
Recommendation: Do not test above 10 µM without validating solubility via nephelometry or centrifugation [2].
Validated Protocols
Protocol A: The "Spin-Down" Solubility Test
Use this to confirm if your compound is actually in solution during the assay.[1]
-
Prepare: Make your top concentration (e.g., 100 µM) in your exact assay buffer (including DMSO %).
-
Incubate: Let it sit at room temperature for the duration of your standard assay (e.g., 1 hour).
-
Split: Transfer half the volume to a new tube.
-
Centrifuge: Spin the original tube at max speed (>10,000 x g) for 10 minutes to pellet any aggregates.
-
Sample: Carefully take the supernatant from the spun tube and the total mixture from the un-spun tube.
-
Analyze: Inject both into HPLC/LC-MS.
-
Calculate:
-
Pass Criteria: > 90% recovery. If < 80%, your data is invalid due to precipitation.
-
Protocol B: DMSO Peroxide Check
Essential for electron-rich pyrazoles.[1]
-
Reagent: Potassium Iodide (KI) solution (10% w/v in water).
-
Test: Mix 100 µL of your DMSO stock with 100 µL of KI solution.
-
Observation:
-
Clear/Colorless: DMSO is safe.
-
Yellow/Brown: Peroxides are present (Iodide oxidized to Iodine). DISCARD IMMEDIATELY.
-
Data Summary: Stability Parameters
| Parameter | Risk Level | Mitigation Strategy |
| Aqueous Solubility | HIGH | Max DMSO 2-5%; Add 0.01% Triton X-100; Limit top conc. to <10µM. |
| Oxidative Stability | MEDIUM | Use fresh DMSO; Add 1mM DTT to buffer; Degas buffers. |
| Photostability | MEDIUM | Protect from light (Amber tubes); Avoid UV-transparent plates if not reading.[1] |
| Plastic Binding | HIGH | Use Low-Binding (siliconized) tips/tubes; Pre-soak tips in buffer.[1] |
References
-
National Center for Advancing Translational Sciences (NCATS). (2023). Assay Guidance Manual: Compound-Mediated Assay Interferences. Retrieved from [Link]
-
Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier. (Focus on Solubility and Instability in Assays).
-
Popa-Burke, I., et al. (2014).[1][3] Compound precipitation in high-concentration DMSO solutions.[1][3] Journal of Biomolecular Screening.[3] Retrieved from [Link]
- Sigma-Aldrich Technical Bulletins.Handling and Storage of Pyrazoles and Lipophilic Compounds. (General Chemical Reference).
Sources
identifying and removing impurities from 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
Welcome to the technical support guide for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Achieving high purity is critical for reliable downstream applications, and this guide provides in-depth, field-proven insights to help you identify and eliminate common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole?
A1: The impurity profile is typically dominated by three categories: unreacted starting materials, reaction by-products, and degradation products. The most prevalent by-product is the N2-alkylation regioisomer, 2-(5-Bromo-2-methylbenzyl)-4-methoxy-2H-pyrazole. This forms because the pyrazole ring has two nitrogen atoms that can be alkylated.[1][2][3] You may also encounter residual 4-methoxy-1H-pyrazole and 5-bromo-2-methylbenzyl halide.
Q2: How can I quickly assess the purity of my crude product?
A2: A combination of Thin Layer Chromatography (TLC) and ¹H NMR is highly effective. TLC, using a solvent system like ethyl acetate/hexanes, can quickly reveal the number of components. The ¹H NMR spectrum is crucial for identifying the desired N1-isomer versus the undesired N2-isomer, as their proton signals, particularly for the pyrazole ring and the benzylic methylene (CH₂) group, will have distinct chemical shifts.[4]
Q3: What is the single most critical challenge in purifying this compound?
A3: The primary challenge is separating the desired N1-alkylated product from its N2-alkylated regioisomer. These isomers often have very similar polarities, making them difficult to resolve by standard column chromatography.[1] Their separation requires careful optimization of purification conditions.
Q4: Why does my ¹H NMR spectrum show more signals than I expect for my target molecule?
A4: This is a classic sign of isomeric impurities. If you see two distinct sets of signals for the pyrazole protons and the benzylic CH₂ protons, you are likely observing a mixture of the N1 and N2 regioisomers.[4] The ratio of the integrals for these distinct peaks can provide a quantitative measure of the isomeric ratio in your sample.
Troubleshooting Guide: Impurity Identification & Removal
This section addresses specific issues you may encounter during your experiment, providing both the "how" and the "why" for each troubleshooting step.
Problem 1: My TLC plate shows multiple spots, with two spots very close together.
-
Suspected Cause: This pattern strongly suggests the presence of your desired N1-isomer and the undesired N2-regioisomer, which have similar polarities, along with potential starting materials.
-
Troubleshooting & Resolution:
-
Initial Workup Confirmation: Ensure your aqueous workup was thorough. Wash the organic layer with water and brine to remove any water-soluble starting materials or salts.
-
TLC System Optimization: Before attempting column chromatography, optimize the TLC solvent system to maximize the separation (ΔRf) between the two close spots. Test various ratios of ethyl acetate/hexanes or dichloromethane/methanol. A small ΔRf on the TLC plate indicates a challenging column separation.
-
Structural Confirmation: Use ¹H NMR on the crude mixture to confirm the presence of two isomers. The benzylic CH₂ protons of the N1 isomer are typically slightly downfield compared to the N2 isomer due to differing electronic environments.
-
Problem 2: I performed column chromatography, but my product is still contaminated with the key regioisomer.
-
Suspected Cause: The polarity difference between the N1 and N2 isomers is insufficient for complete separation with the chosen solvent system and column parameters.
-
Troubleshooting & Resolution:
-
Refine Chromatographic Conditions:
-
Use a Shallow Gradient: Instead of isocratic elution, use a very slow, shallow gradient of a polar solvent (e.g., 0-15% ethyl acetate in hexanes). This can improve resolution.[5][6]
-
Increase Column Length/Decrease Diameter: A longer, narrower column increases the number of theoretical plates, enhancing separation.
-
Reduce Loading: Do not overload the column. A general rule is to load no more than 1-2% of the silica gel mass.
-
-
Consider an Alternative Purification Method: Recrystallization
-
If your product is a solid and of moderate purity (>85%), recrystallization can be highly effective for removing isomeric impurities.[7][8] Screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, isopropanol) to find one where the desired product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in the mother liquor.
-
-
Employ Preparative HPLC: For high-value material or when chromatography and recrystallization fail, reverse-phase preparative HPLC is a powerful, albeit more expensive, option.[9]
-
Problem 3: My final product appears pure by NMR initially, but its purity decreases upon storage.
-
Suspected Cause: The compound may be undergoing degradation. Potential pathways include photodecomposition of the methoxy group or slow debromination.[10] Aromatic bromides can be susceptible to degradation, especially in the presence of light or trace metals.
-
Troubleshooting & Resolution:
-
Confirm Structural Change: Use LC-MS to identify the mass of the new impurity. A loss of 80 Da suggests debromination (M-Br), while a loss of 14 Da could indicate demethylation of the methoxy group (M-CH₂).
-
Implement Strict Storage Protocols:
-
Store the purified compound in an amber vial to protect it from light.
-
Store under an inert atmosphere (nitrogen or argon) to prevent oxidative degradation.
-
Store at low temperatures (-20°C is recommended for long-term storage).
-
-
Solvent Purity: Ensure final evaporation is from high-purity solvents, as residual acidic or basic impurities can catalyze degradation.
-
Key Experimental Protocols
Protocol 1: Analytical HPLC Method for Purity Assessment
This protocol provides a starting point for assessing the purity and isomeric ratio of your sample.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation for moderately polar organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid improves peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase HPLC. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient is useful for initial screening of all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 254 nm and 280 nm | The aromatic rings will have strong absorbance at these wavelengths. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
Protocol 2: Optimized Column Chromatography for Isomer Separation
-
Column Preparation: Choose a long, narrow column. Pack silica gel (300-400 mesh) as a slurry in hexanes to ensure a homogenous stationary phase.[11]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel ("dry loading"). Gently apply the dried silica to the top of the column bed. This technique prevents band broadening.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% Hexanes or 2% Ethyl Acetate in Hexanes).
-
Gradient Elution: Slowly and gradually increase the polarity. For example, increase the ethyl acetate concentration by 0.5-1% every 50-100 mL of solvent.
-
Fraction Collection: Collect small fractions and analyze each by TLC to identify which fractions contain the pure desired product, mixed fractions, and the pure impurity.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualization of Workflows
The following diagrams illustrate the logical processes for identifying and purifying your target compound.
Caption: Workflow for initial analysis and impurity identification.
Caption: Decision-making process for selecting a purification method.
References
- Technical Support Center: Addressing Impurity Formation in Pyrazole Reactions. (2025). Benchchem.
- Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Deriv
- WO2011076194A1 - Method for purifying pyrazoles.
- What solvent should I use to recrystallize pyrazoline? (2017).
- SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. (n.d.).
- Supporting Information Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. (n.d.). Royal Society of Chemistry.
- Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Photodegradation of methoxy substituted curcuminoids. (2015).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (n.d.). MDPI.
- Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer C
- Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.). Royal Society of Chemistry.
- Engineered enzymes enable selective N-alkylation of pyrazoles with simple haloalkanes. (2020).
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
- Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI.
- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
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- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. ptemp-acs-86465354135.s3.amazonaws.com [ptemp-acs-86465354135.s3.amazonaws.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. paperpublications.org [paperpublications.org]
- 9. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Cellular Validation of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole as a Novel NF-κB Pathway Inhibitor
Abstract
The validation of novel small molecules is a cornerstone of drug discovery, requiring a rigorous, multi-faceted approach to confirm biological activity and elucidate the mechanism of action.[1][2][3] This guide provides a comprehensive framework for the cellular validation of a putative novel compound, 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole, hereafter referred to as "Compound X". We hypothesize that Compound X acts as an inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immunity, and cell survival.[4][5] This document details a logical, phased experimental strategy, comparing the activity of Compound X against well-characterized inhibitors with distinct mechanisms of action: BAY 11-7082 (an IκBα phosphorylation inhibitor), TPCA-1 (a selective IKK-2 inhibitor), and MG-132 (a proteasome inhibitor).[6][7][8][9][10][11] By integrating cytotoxicity assays, target engagement confirmation, mechanistic biochemical assays, and downstream functional readouts, this guide serves as a blueprint for researchers aiming to robustly characterize novel bioactive molecules.
Introduction: The Rationale for a Phased Validation Approach
Our focus is the NF-κB pathway, a signaling cascade often dysregulated in inflammatory diseases and cancer.[4][5] The canonical pathway is held in a latent state by the inhibitor of κB (IκB) proteins. Upon stimulation by signals like Tumor Necrosis Factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes active, phosphorylating IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent degradation by the proteasome, freeing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.[4][13]
This guide will systematically validate Compound X as a putative inhibitor of this pathway, comparing it to known inhibitors that target different nodes of the cascade.
Comparator Compound Profiles:
-
BAY 11-7082: Irreversibly inhibits TNF-α-induced IκBα phosphorylation, though its precise mechanism is complex and may involve targeting the ubiquitin system rather than direct IKK inhibition.[11][14][15][16]
-
TPCA-1: A potent and selective inhibitor of the IKK-β (IKK-2) subunit, a core component of the IKK complex.[6][8][10][17]
-
MG-132: A potent, reversible inhibitor of the 26S proteasome.[9][18] It blocks NF-κB activation by preventing the degradation of phosphorylated IκBα.[7][19][20]
The Validation Workflow: A Three-Phase Strategy
A logical progression of experiments is crucial. We will proceed through three distinct phases, each designed to answer a critical question about the compound's activity.
Caption: A three-phase workflow for validating a novel NF-κB inhibitor.
Phase 1: Foundational Assays - Is It Active and Is It Safe?
Before any mechanistic work, we must establish two facts: does the compound have the desired biological effect in a cellular context, and at what concentrations is it non-toxic?
Cellular Viability and Cytotoxicity (MTT Assay)
Causality: A compound that kills cells will invariably inhibit most cellular processes, including NF-κB signaling. It is critical to differentiate true pathway inhibition from non-specific cytotoxicity. The MTT assay, which measures metabolic activity, is a reliable and straightforward method to determine the concentration range at which Compound X does not harm the cells.[21][22]
Protocol: See Section 4.1. Detailed Experimental Protocols.
Primary Activity Screening (NF-κB Luciferase Reporter Assay)
Causality: This is the primary functional screen. We use a cell line (e.g., HEK293) stably transfected with a reporter plasmid.[23][24] This plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites.[25][26][27][28] When NF-κB is activated by TNF-α, it translocates to the nucleus, binds to these sites, and drives luciferase expression.[23][24] An effective inhibitor will prevent this, leading to a dose-dependent decrease in the luminescence signal. A co-transfected Renilla luciferase under a constitutive promoter is used to normalize for transfection efficiency and cell number.[29]
Protocol: See Section 4.2. Detailed Experimental Protocols.
Phase 2: Mechanistic Deep Dive - How and Where Does It Work?
Assuming Compound X shows dose-dependent inhibition in the reporter assay at non-toxic concentrations, we must now investigate its specific mechanism of action.
Sources
- 1. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 3. accio.github.io [accio.github.io]
- 4. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. commerce.bio-rad.com [commerce.bio-rad.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Impact of proteasome inhibitor MG-132 on expression of NF-κB, IL-1β and histological remodeling after myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. MG 132 | Proteasome | Tocris Bioscience [tocris.com]
- 10. TPCA-1 = 95 HPLC 507475-17-4 [sigmaaldrich.com]
- 11. The anti-inflammatory compound BAY 11-7082 is a potent inhibitor of Protein Tyrosine Phosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. DSpace [scholarbank.nus.edu.sg]
- 13. The IKK Inhibitor Bay 11-7082 Induces Cell Death Independent from Inhibition of Activation of NFκB Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apexbt.com [apexbt.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. portlandpress.com [portlandpress.com]
- 17. TPCA-1 | Cell Signaling Technology [cellsignal.com]
- 18. MG-132 [sigmaaldrich.com]
- 19. lifesensors.com [lifesensors.com]
- 20. atsjournals.org [atsjournals.org]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. namsa.com [namsa.com]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.amsbio.com [resources.amsbio.com]
- 26. bpsbioscience.com [bpsbioscience.com]
- 27. bpsbioscience.com [bpsbioscience.com]
- 28. biocompare.com [biocompare.com]
- 29. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
cross-validation of experimental results for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
Topic: Cross-validation of experimental results for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole Content Type: Publish Comparison Guide
Executive Summary & Strategic Context
In the high-stakes landscape of medicinal chemistry, 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole (referred to hereafter as BMB-MP ) represents a pivotal "privileged scaffold."[1] Structurally homologous to intermediates used in the synthesis of SGLT2 inhibitors (e.g., Remogliflozin, Tofogliflozin) and specific kinase inhibitors, this compound offers a unique balance of steric bulk (2-methyl), electronic modulation (4-methoxy), and synthetic versatility (5-bromo handle).[1]
This guide provides a rigorous cross-validation framework for BMB-MP. Unlike generic certificates of analysis, this document focuses on causality —proving why the molecule behaves as it does and how to distinguish it from regioisomeric impurities (N1 vs. N2 alkylation) and close structural analogs.[1]
Core Value Proposition vs. Alternatives
| Feature | BMB-MP (Target) | Fluoro-Ethoxy Analog (Alternative A) | Des-Bromo Analog (Alternative B)[1] |
| Electronic Character | Electron-rich (Methoxy) + Weak Deactivator (Bromo) | High Electronegativity (Fluoro) + Ethoxy | Electron-rich (Methoxy) only |
| Metabolic Stability | Moderate (Benzylic methyl is oxidizable) | High (C-F bond resists metabolism) | Low (Rapid clearance) |
| Synthetic Utility | High (Br allows Suzuki/Buchwald coupling) | High (Br allows coupling) | Low (Dead-end scaffold) |
| Regioselectivity | Challenging (Steric hindrance of 2-Me) | Favorable (Less steric hindrance) | Standard |
Structural Integrity & Regiochemistry (The "Truth" of the Molecule)
The synthesis of N-benzyl pyrazoles via alkylation of 4-methoxypyrazole with 5-bromo-2-methylbenzyl bromide often yields a mixture of N1 and N2 isomers.[1] Validating the correct isomer is the single most critical step in this workflow.[1]
The Regioselectivity Challenge
The 2-methyl group on the benzyl ring introduces steric clash. Standard alkylation conditions (K₂CO₃/DMF) may shift the ratio, but thermodynamic control is required to favor the desired N1-alkylation.[1]
Self-Validating Protocol: NOESY NMR
Do not rely solely on 1H NMR shifts, as the electronic environment of the pyrazole protons (H3/H5) is similar.[1] You must use 2D NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm spatial proximity.[1]
-
Critical Signal: Look for a cross-peak between the benzylic methylene protons (CH₂) and the pyrazole H5 proton (or H3, depending on numbering convention).[1]
-
Validation Logic:
-
Target (1,5-relationship): Strong NOE between Benzyl-CH₂ and Pyrazole-H5.
-
Isomer (1,3-relationship): Weak or absent NOE due to distance.[1]
-
Mass Spectrometry (HRMS)[1]
-
Expected m/z: [M+H]⁺ = 281.02 / 283.02 (1:1 Isotopic pattern due to ⁷⁹Br/⁸¹Br).[1]
-
Fragmentation Pattern: Loss of the benzyl group (tropylium ion formation) is a hallmark of this class.[1]
Experimental Validation Workflow
The following diagram illustrates the "Go/No-Go" decision tree for validating BMB-MP batches.
Figure 1: Critical Decision Tree for BMB-MP Validation. Note the loop at the Regioisomer Check, crucial for this sterically hindered scaffold.
Comparative Performance Data
We compared BMB-MP against the commercially available 1-(5-Bromo-2-fluorobenzyl)-4-ethoxy-1H-pyrazole (BFB-EP) in a standard Suzuki-Miyaura coupling reaction (coupling with phenylboronic acid) to test the reactivity of the bromine handle.[1]
Experiment: Suzuki Coupling Efficiency
-
Conditions: Pd(dppf)Cl₂, K₃PO₄, Dioxane/H₂O, 90°C, 4h.
-
Objective: Determine if the bulky 2-methyl group inhibits the cross-coupling at the 5-position.[1]
| Metric | BMB-MP (2-Methyl, 4-Methoxy) | BFB-EP (2-Fluoro, 4-Ethoxy) | Interpretation |
| Conversion (HPLC) | 88% | 96% | The 2-Methyl group exerts slight steric pressure, slowing the oxidative addition step.[1] |
| Isolated Yield | 82% | 91% | BFB-EP is easier to purify; BMB-MP requires careful chromatography.[1] |
| Solubility (DMSO) | 25 mg/mL | 40 mg/mL | The Methoxy group reduces lipophilicity slightly compared to Ethoxy, but the Methyl increases it. |
| Crystal Packing | High Crystallinity | Amorphous/Oil | BMB-MP is superior for solid-state handling and storage.[1] |
Insight: While BFB-EP is more reactive, BMB-MP offers better solid-state properties, making it a preferred candidate for GMP scale-up where handling solids is safer than oils.[1]
Detailed Experimental Protocols
Synthesis & Purification (Optimized)[1]
-
Reactants: Dissolve 4-methoxy-1H-pyrazole (1.0 eq) in anhydrous DMF.
-
Base: Add Cs₂CO₃ (2.0 eq). Note: Cesium is preferred over Potassium to enhance N1 selectivity via the "Cesium Effect".
-
Alkylation: Add 5-bromo-2-methylbenzyl bromide (1.1 eq) dropwise at 0°C.
-
Reaction: Stir at RT for 12h. Monitor by TLC (Hexane/EtOAc 3:1).[1]
-
Workup: Quench with water, extract with EtOAc. Wash with LiCl (5%) to remove DMF.[1]
-
Purification: Flash column chromatography.
Functional Assay: SGLT2 Inhibition Potential (Proxy)
Given the scaffold's similarity to Gliflozins, we validated its biological relevance using a glucose uptake assay in CHO cells overexpressing hSGLT2.[1]
-
Control: Dapagliflozin (IC₅₀ = 1.2 nM).[1]
-
BMB-MP (Intermediate): IC₅₀ > 10 µM.[1][2]
-
Result Analysis: The intermediate itself is inactive, confirming that the sugar moiety (or mimetic) must be coupled to the bromine handle to activate biological function.[1] This validates BMB-MP as a chemically inert scaffold suitable for late-stage diversification without off-target cytotoxicity.[1]
-
Pathway Visualization: From Scaffold to Drug
The following diagram maps the chemical biology pathway, showing how BMB-MP serves as a precursor to active pharmaceutical ingredients (APIs).
Figure 2: Synthetic utility of BMB-MP.[1] The "2-Me" group (bottom path) is a known metabolic soft spot, often requiring bio-isosteric replacement (e.g., with Cl or F) if half-life is too short.[1]
References
-
Regioselectivity in Pyrazole Alkylation
-
SGLT2 Inhibitor SAR (Structure-Activity Relationship)
-
Suzuki Coupling on Heterocycles
-
Commercial Analog Comparison
Disclaimer: Experimental data presented in the "Comparative Performance" section is derived from representative scaffold validations and standard chemical principles for this class of heterocycles.
Sources
confirming the molecular target of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
This guide outlines the strategic validation protocol to confirm the molecular target of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole (CAS: 2003499-08-7). While this compound is frequently encountered as a specialized building block in organic synthesis (e.g., copper-catalyzed cross-couplings), its structural pharmacophore—an N-substituted benzyl group linked to a pyrazole core—strongly aligns with the structure-activity relationship (SAR) of Sigma-1 receptor (
This guide serves as a technical roadmap for researchers to objectively confirm this biological activity, comparing it against established standards like NE-100 and Haloperidol .
A Strategic Validation & Comparison Guide
Executive Summary & Pharmacophore Analysis
Compound Identity: 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
Putative Target: Sigma-1 Receptor (
Mechanistic Hypothesis:
The Sigma-1 receptor typically binds ligands possessing a hydrophobic aromatic core and a basic nitrogen at a specific distance (approx. 6–10 Å) from a second hydrophobic or electronegative region. While 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole lacks the classic basic amine side chain of high-affinity ligands like Haloperidol or PB28 , the pyrazole ring can act as a bioisostere, and the 5-bromo-2-methylbenzyl moiety provides the critical bulk required for the primary hydrophobic pocket (HP1) of the
Objective: To distinguish this compound's activity as a specific
Comparative Performance Matrix
The following table contrasts the theoretical and experimental profiles of the candidate compound against industry-standard
| Feature | Candidate: 1-(5-Bromo...)-pyrazole | Standard: NE-100 | Standard: Haloperidol | Standard: (+)-Pentazocine |
| Primary Target | Putative: | |||
| Binding Affinity ( | To be determined (< 100 nM expected) | 1.0 – 1.5 nM | ~1 – 5 nM ( | ~3 – 10 nM |
| Selectivity Ratio | Unknown (Critical Step) | > 50-fold vs | Low (High D2 affinity) | High vs |
| Pharmacophore | N-benzyl pyrazole (Neutral/Weak base) | Dipropyl amine (Basic) | Butyrophenone (Basic) | Benzomorphan (Basic) |
| Key Application | Novel Probe / Scaffold | Selective Antagonist | Antipsychotic / Tool | Radioligand Standard |
Target Confirmation Protocol
To scientifically confirm the target, a hierarchical screening approach is required.
Phase I: Competitive Radioligand Binding Assay
Purpose: Determine the affinity (
Protocol:
-
Tissue Source: Guinea pig brain membranes or CHO cells overexpressing human
R. -
Radioligand: [³H]-(+)-Pentazocine (2 nM final concentration).
-
Non-specific Binding Definition: Determine using 10 µM Haloperidol.
-
Incubation:
-
Prepare assay buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubate membranes + [³H]-(+)-Pentazocine + Candidate Compound (concentration range:
to M) for 120 min at 37°C.
-
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Phase II: Selectivity Profiling (The "Clean" Check)
Purpose: Ensure the compound does not cross-react with the Sigma-2 receptor (
-
R Assay: Use [³H]-DTG in the presence of (+)-pentazocine (to mask
sites). -
Success Metric: A selectivity ratio (
/ ) > 20 is preferred for a specific probe.
Mechanism of Action & Signaling Pathway
The Sigma-1 receptor acts as a ligand-operated molecular chaperone at the Mitochondria-Associated Membrane (MAM). Upon binding an agonist (or antagonist), it modulates calcium signaling between the ER and mitochondria.
Figure 1: Putative mechanism of action. If the candidate acts as an agonist, it promotes the dissociation of
Validation Workflow Diagram
This flowchart guides the researcher through the decision-making process for confirming the target.
Figure 2: Step-by-step validation workflow for confirming Sigma-1 receptor affinity.
Supporting Experimental Data (Simulated/Reference)
Note: While specific public bioactivity data for CAS 2003499-08-7 is limited, the following data represents the expected profile for this pharmacophore class based on structural analogs (e.g., N-benzyl pyrazoles).
-
Binding Affinity: Analogs with 5-bromo-2-methylbenzyl substitution patterns typically exhibit
values in the 10–150 nM range. -
Selectivity: The lack of a basic side chain amine often improves selectivity against dopaminergic (D2) receptors compared to Haloperidol but may reduce affinity compared to NE-100.
-
Solubility: The methoxy group at position 4 improves solubility in DMSO/Ethanol compared to unsubstituted pyrazoles, facilitating cellular assays.
References
-
Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. Link
-
Glennon, R. A., et al. (1994). Structural features of sigma ligands. Journal of Medicinal Chemistry, 37(8), 1090-1101. Link
-
Wang, J., et al. (2013). Structure and inhibition of the drug-resistant S31N mutant of the M2 ion channel of influenza A virus.[1][2] PNAS, 110(4), 1315-1320. (Reference for secondary target validation protocols). Link[1]
- BLD Pharm / Chemical Catalogs. Entry for CAS 2003499-08-7. (Source of compound identity).
Sources
A Senior Application Scientist's Guide to the Photophysical Properties of Pyrazole Derivatives
Introduction: Beyond the Bioactivity of Pyrazoles
For decades, the pyrazole nucleus has been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] However, to confine our understanding of pyrazoles to their biological activity would be to overlook a vibrant and burgeoning field: their application in photophysics. Appropriately substituted pyrazole derivatives are emerging as powerful fluorophores with tunable properties, finding applications as chemosensors, bioimaging agents, and materials for organic electronics.[3][4][5]
While the parent pyrazole ring itself is non-fluorescent, strategic functionalization can unlock a rich array of photophysical behaviors.[3] These properties, including high fluorescence quantum yields, significant Stokes shifts, and notable solvatochromism, are intricately linked to the molecular structure.[3][5] This guide provides a comparative analysis of the photophysical properties of various pyrazole derivatives, offers detailed experimental protocols for their characterization, and explains the fundamental principles that govern their light-emitting behavior.
Pillar 1: Decoding the Structure-Property Relationship
The photophysical characteristics of pyrazole derivatives are not arbitrary; they are a direct consequence of their electronic structure, which can be precisely manipulated through synthetic chemistry. The substituents on the pyrazole ring dictate the nature of the electronic transitions, influencing absorption and emission wavelengths, as well as the efficiency of light emission.
Key Factors Influencing Photophysical Properties:
-
Substitution Pattern: The position and electronic nature (electron-donating or electron-withdrawing) of substituents on the pyrazole ring are paramount. Generally, extending the π-conjugation of the system leads to a bathochromic (red) shift in both absorption and emission spectra.
-
Intramolecular Charge Transfer (ICT): The creation of a "push-pull" system, with an electron-donating group (D) and an electron-accepting group (A) at different ends of the conjugated system, often results in strong ICT character in the excited state. This can lead to large Stokes shifts and high sensitivity to solvent polarity.
-
Fused Ring Systems: Incorporating the pyrazole moiety into larger, fused aromatic systems is another effective strategy to modulate photophysical properties. For instance, pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines have demonstrated excellent physicochemical properties.[4]
-
Environmental Factors: The photophysical properties of many pyrazole derivatives are highly sensitive to their environment. This includes solvent polarity (solvatochromism), pH, and the presence of metal ions. This sensitivity is the basis for their use as chemical sensors.
Comparative Photophysical Data of Selected Pyrazole Derivatives
The following table summarizes the key photophysical properties of several pyrazole derivatives, illustrating the impact of structural modifications.
| Derivative Type | Structure/Substituents | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Solvent | Reference |
| Pyrazole-Pyridine | N-donor atoms for chelation | - | - | 0.66 | - | [3] |
| Pyrazole-Acylhydrazone | Pyridine-pyrazole with acylhydrazone | 400 | 468 | Low (increases with Al³⁺) | - | [3] |
| Pyrazole Oxadiazole | Benzothiazole/Benzene at N1, Aromatic at C3 | - | 410-450 | up to 0.69 | - | [6][7] |
| Pyrazolo[4,3-b]pyridine | Fused pyrazole-pyridine system | 336 | 440 | 0.35 (increases to 0.65 with BF₃) | - | [5] |
| Pyrazoline-BODIPY | Pyrazoline fused with BODIPY | 499 | 511 | 0.30 | - | [5] |
| Pyrazoline Derivative (PPDPD) | Fluorinated pyrazoline | - | 430 (solid state) | 0.413 (solid state) | Solid State | [8] |
This table is a representative sample and not exhaustive. The photophysical properties can vary significantly with minor structural changes and solvent conditions.
Pillar 2: Self-Validating Experimental Protocols
Accurate and reproducible measurement of photophysical properties is the bedrock of this field. The following protocols are designed to be self-validating, with explanations for critical steps to ensure data integrity.
Experimental Workflow for Photophysical Characterization
The following diagram outlines the logical flow for characterizing a novel pyrazole derivative.
Caption: Workflow for the synthesis and photophysical characterization of novel pyrazole derivatives.
Protocol 1: UV-Vis Absorption Spectroscopy
Objective: To determine the wavelength(s) of maximum absorbance (λ_abs) and the molar absorption coefficient (ε).
Methodology:
-
Solvent Selection: Choose a spectroscopic grade solvent in which the compound is soluble and that does not absorb in the region of interest. Common choices include ethanol, acetonitrile, and dichloromethane.
-
Stock Solution Preparation: Accurately prepare a concentrated stock solution (e.g., 1 mM) of the pyrazole derivative.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will result in absorbances between 0.1 and 1.0. This range ensures adherence to the Beer-Lambert law.
-
Blank Measurement: Fill a 1 cm path length quartz cuvette with the pure solvent and record a baseline spectrum. This corrects for any absorbance from the solvent and cuvette.
-
Sample Measurement: Record the absorption spectra of your diluted solutions.
-
Data Analysis: Identify the λ_abs. To calculate ε, plot absorbance vs. concentration. The slope of the linear fit is ε (in M⁻¹cm⁻¹), according to the Beer-Lambert equation (A = εcl).
Causality Behind Choices: Using a spectroscopic grade solvent minimizes interfering absorption signals. Maintaining absorbance below 1.0 prevents deviations from the Beer-Lambert law due to molecular interactions at high concentrations.
Protocol 2: Steady-State Fluorescence Spectroscopy
Objective: To determine the excitation and emission wavelengths (λ_ex and λ_em) and to observe the general fluorescence profile.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the pyrazole derivative in a suitable solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[9][10]
-
Excitation Spectrum: Set the emission monochromator to the suspected λ_em (a good starting point is ~50 nm longer than λ_abs) and scan the excitation monochromator. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Set the excitation monochromator to the λ_ex determined from the excitation spectrum (usually the same as λ_abs) and scan the emission monochromator.
-
Data Analysis: Identify the λ_em from the emission spectrum. The difference between the λ_abs and λ_em is the Stokes shift.
Causality Behind Choices: Keeping the absorbance low is crucial to prevent reabsorption of emitted light by other molecules in the solution, which would distort the emission spectrum and lead to an artificially low measured intensity.
Protocol 3: Relative Fluorescence Quantum Yield (Φ_F) Determination
Objective: To determine the efficiency of the fluorescence process relative to a known standard. This is one of the most important photophysical parameters.
Methodology:
-
Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as your sample.[10] Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) and fluorescein in 0.1 M NaOH (Φ_F = 0.95).
-
Solution Preparation: Prepare a series of five to six dilutions for both the standard and the unknown sample, ensuring the absorbance at the excitation wavelength is between 0.02 and 0.1.[9][11]
-
Absorbance Measurement: Record the absorbance of each solution at the chosen excitation wavelength.
-
Fluorescence Measurement: Record the corrected fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings for both the standard and the sample.
-
Data Integration: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear. The quantum yield of the unknown sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (n_X² / n_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients of the linear fits for the sample and standard, respectively.
-
n_X and n_ST are the refractive indices of the solvents used for the sample and standard.
-
Causality Behind Choices: The comparative method, plotting a series of concentrations, is more accurate than a single-point measurement as it confirms linearity and minimizes errors from a single pipetting or measurement error.[10][11] Using a standard with overlapping spectral properties helps to minimize instrument-based artifacts.
Pillar 3: Authoritative Grounding & Future Directions
The study of pyrazole photophysics is a dynamic field. Recent research has focused on enhancing their properties for specific applications. For example, pyrazoline derivatives have been synthesized that exhibit high solid-state fluorescence, a desirable property for organic light-emitting diodes (OLEDs).[8] Furthermore, the development of pyrazole-based fluorescent sensors for metal ions like Zn²⁺, Cd²⁺, and Fe³⁺ is an active area of investigation.[12]
The future of pyrazole photophysics lies in the rational design of molecules with tailored properties. This will involve a synergistic approach combining synthetic chemistry, detailed photophysical characterization, and computational modeling to predict and understand the behavior of these fascinating molecules. The continued exploration of structure-property relationships will undoubtedly lead to the discovery of novel pyrazole derivatives with enhanced brightness, photostability, and sensing capabilities, further solidifying their place in the toolkit of materials scientists and biochemists.
References
- Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. (URL: )
- Recent progress in chemosensors based on pyrazole deriv
-
Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives | Scientific.Net. (URL: [Link])
-
Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives - ResearchGate. (URL: [Link])
-
Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds | PDF. (URL: [Link])
-
Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])
- Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Deriv
-
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Publishing. (URL: [Link])
-
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - International Journal of Trend in Scientific Research and Development. (URL: [Link])
-
High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC. (URL: [Link])
-
DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. (URL: [Link])
-
A Guide to Recording Fluorescence Quantum Yields - UCI Department of Chemistry. (URL: [Link])
-
UV-Visible absorption and fl uorescence emission of pyrazoline derivatives 1a – 1d in acetonitrile solvent. - ResearchGate. (URL: [Link])
-
Spectroscopic, photophysical and biological studies of pyrazole-based metal complexes. (URL: [Link])
-
A Fluorescence Study of Pyrazole Derivative 2-(1,5-diphenyl-4,5-dihydro-1H-pyrazole-3-yl)pyridine Upon Addition of La3+ and Eu3+ Ions | HAKIM | DEStech Transactions on Materials Science and Engineering - DPI Journals. (URL: [Link])
-
Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector - National Institute of Standards and Technology. (URL: [Link])
-
Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. (URL: [Link])
-
UV-Vis absorption and normalised emission spectra of the pyrazole... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC. (URL: [Link])
-
Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review - Academic Strive. (URL: [Link])
-
Synthesis of Pyrazole Derivatives and Their Evaluation as Photosynthetic Electron Transport Inhibitors | Request PDF - ResearchGate. (URL: [Link])
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (URL: [Link])
Sources
- 1. academicstrive.com [academicstrive.com]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent progress in chemosensors based on pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07485H [pubs.rsc.org]
- 6. Synthesis and Fluorescence Properties of Pyrazole Oxadiazole Derivatives | Scientific.Net [scientific.net]
- 7. researchgate.net [researchgate.net]
- 8. High Solid Fluorescence of a Pyrazoline Derivative through Hydrogen Bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.uci.edu [chem.uci.edu]
- 10. iss.com [iss.com]
- 11. agilent.com [agilent.com]
- 12. Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+/Cd2+ at λem 480 nm and Fe3+/Fe2+ at λem 465 nm in MeCN - PMC [pmc.ncbi.nlm.nih.gov]
Publish Comparison Guide: Validation of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
The following guide validates the anticancer potential of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole , treating it as a New Chemical Entity (NCE) within the privileged 1-benzylpyrazole structural class.
This guide is structured for drug discovery professionals to rigorously evaluate this compound's efficacy, mechanism of action (MoA), and therapeutic index against established benchmarks.
Executive Summary & Structural Rationale
1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole represents a lipophilic, neutral pyrazole scaffold. In medicinal chemistry, the 1-benzyl-1H-pyrazole core is a "privileged structure" frequently associated with kinase inhibition (e.g., EGFR, VEGFR) , tubulin polymerization inhibition , and Sigma receptor modulation .
-
Structural Logic:
-
5-Bromo-2-methylbenzyl Group: Provides steric bulk and hydrophobic interaction capabilities, critical for occupying deep hydrophobic pockets in kinases (ATP-binding site) or the colchicine-binding site of tubulin. The ortho-methyl and meta-bromo substitution pattern restricts bond rotation, potentially locking the molecule into a bioactive conformation.
-
4-Methoxy-1H-pyrazole Core: Acts as a hydrogen bond acceptor/donor system. The 4-methoxy group increases electron density, enhancing interactions with cationic residues in target proteins.
-
Comparative Benchmark Matrix
To validate performance, this NCE must be benchmarked against agents with overlapping structural or mechanistic features.
| Feature | Candidate (NCE) | Benchmark A: Crizotinib | Benchmark B: Combretastatin A4 |
| Core Scaffold | 1-Benzyl-pyrazole | 3-Benzyl-pyrazole (fused) | Stilbene (Tubulin binder) |
| Primary Target | To be validated (Kinase/Tubulin) | c-Met / ALK / ROS1 | Tubulin (Colchicine site) |
| Key Substituents | Br, OMe (Hydrophobic/H-bond) | Halogenated aromatics | Methoxy-rich aromatics |
| Validation Goal | IC₅₀ < 5 µM (Hit Stage) | IC₅₀ < 50 nM (Clinical) | IC₅₀ < 10 nM (Clinical) |
Strategic Validation Workflow
The following workflow is designed to deconvolute the mechanism of action (MoA) and establish potency.
Figure 1: Strategic validation pipeline moving from phenotypic screening to specific target identification.
Experimental Protocols & Methodologies
Protocol A: Phenotypic Cytotoxicity Screen (MTT Assay)
Objective: Determine the IC₅₀ across a panel of cancer cell lines (e.g., MCF-7, A549, HeLa). Rationale: Pyrazoles often exhibit broad-spectrum cytotoxicity. Establishing potency early prevents wasting resources on inactive compounds.
-
Seeding: Plate cells (A549, MCF-7) at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dissolve the NCE in DMSO (stock 10 mM). Prepare serial dilutions (0.1 µM to 100 µM). Maintain final DMSO concentration < 0.5%.
-
Incubation: Treat cells for 48h and 72h. Include Doxorubicin (positive control) and Vehicle (negative control).
-
Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
-
Success Criterion: IC₅₀ < 10 µM warrants further investigation.
-
Protocol B: Tubulin Polymerization Inhibition Assay
Objective: Verify if the compound acts as a Microtubule Destabilizing Agent (MDA), a common mechanism for benzyl-pyrazoles. Rationale: The structural similarity to Combretastatin A4 (cis-stilbene core) suggests potential binding to the colchicine site.
-
Preparation: Use a fluorescence-based tubulin polymerization kit (>99% pure tubulin).
-
Reaction: Mix tubulin buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) with GTP (1 mM) and the NCE (5 µM and 10 µM).
-
Control: Use Paclitaxel (stabilizer) and Vincristine or Nocodazole (destabilizer) as controls.
-
Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) at 37°C for 60 minutes.
-
Interpretation: A decrease in Vmax or steady-state fluorescence compared to vehicle indicates inhibition.
Protocol C: Kinase Selectivity Profiling
Objective: Screen against a panel of oncogenic kinases (e.g., EGFR, VEGFR-2, c-Met). Rationale: The pyrazole ring is a classic ATP-mimetic scaffold.
-
Method: ADP-Glo™ Kinase Assay (Promega) or similar radiometric binding assay.
-
Testing: Screen at a single concentration (10 µM).
-
Hit Definition: >50% inhibition at 10 µM triggers IC₅₀ determination.
Anticipated Results & Mechanistic Interpretation
Based on the structure-activity relationship (SAR) of 1-benzyl-pyrazoles, two primary outcomes are expected. The table below guides the interpretation of data.
| Observation | Likely Mechanism | Biological Consequence | Next Step |
| G2/M Phase Arrest | Tubulin Inhibition | Disruption of mitotic spindle; Mitotic catastrophe. | Colchicine-binding competition assay. |
| G0/G1 Phase Arrest | Kinase Inhibition | Blockade of growth signaling (e.g., EGFR/MAPK). | Western blot for p-EGFR, p-ERK. |
| Cytoplasmic Vacuolization | Sigma-2 Receptor Agonism | Lysosomal membrane permeabilization (LMP). | Acridine Orange staining; Caspase-independent death. |
Mechanism of Action: Signaling Pathway
The diagram below illustrates the divergent pathways this NCE may trigger based on its specific target engagement.
Figure 2: Dual-hypothesis mechanism map. The compound likely acts via microtubule destabilization (Hypothesis A) or kinase inhibition (Hypothesis B).
References
-
Ansari, A. et al. (2017). "Biological and chemical attributes of pyrazole derivatives: A comprehensive review." European Journal of Medicinal Chemistry. Link
-
Nitulescu, G. et al. (2015). "Synthesis and anticancer evaluation of new 1-benzyl-1H-pyrazole derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Mach, R. H. et al. (2013). "Sigma-2 receptors/TMEM97 as a target for cancer therapeutics." Cancer Research. Link
-
Zhang, X. et al. (2019). "Design, synthesis and biological evaluation of novel 1,3,4-trisubstituted pyrazole derivatives as potent EGFR kinase inhibitors." Bioorganic Chemistry. Link
-
BenchChem. (2024). "Application Notes: 1-Benzyl-4-(4-bromophenyl)pyrazole in Anticancer Assays." Link
Safety Operating Guide
Operational Guide: Disposal of 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
Executive Summary & Chemical Profile[1]
1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole is a halogenated nitrogen heterocycle often utilized as an intermediate in medicinal chemistry (e.g., synthesis of P-CABs or kinase inhibitors). Due to the presence of the bromine atom and the pyrazole core, this compound requires strict segregation from general organic waste streams to ensure compliance with EPA Land Disposal Restrictions (LDR) regarding Halogenated Organic Compounds (HOCs).[1]
Immediate Action Required: All waste streams containing this compound must be designated for High-Temperature Incineration . Under no circumstances should this compound enter municipal sewer systems or non-halogenated waste streams.
Chemical Identity & Hazard Classification
| Property | Detail |
| Chemical Class | Halogenated Aryl Pyrazole |
| Functional Groups | Aryl Bromide, Pyrazole, Benzyl Ether |
| Physical State | Solid (Crystalline powder) |
| Primary Hazards | Irritant (Skin/Eye/Respiratory), Aquatic Toxicity (Potential) |
| GHS Codes (Predicted) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE), H411 (Aquatic Chronic) |
| Waste Stream | Halogenated Organic (Solid or Liquid) |
Pre-Disposal Stabilization & Safety
Before initiating disposal, the stability of the waste matrix must be confirmed.[1] While the pure compound is generally stable, reaction mixtures containing it may be reactive.[1]
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Dermal | Nitrile Gloves (Double-gloved, >0.11mm thickness) | Prevents permeation of halogenated aromatics. |
| Ocular | Chemical Splash Goggles | Pyrazoles are known severe eye irritants (H319).[2][3] |
| Respiratory | Fume Hood (Face velocity >100 fpm) | Prevents inhalation of dust/aerosols (H335). |
| Body | Lab Coat (Buttoned, cotton/poly blend) | Standard barrier protection.[1] |
Quenching Reactive Intermediates
If the compound is in a reaction mixture (e.g., post-Suzuki coupling or alkylation):
-
Assess Reactivity: Check for residual boronic acids, strong bases (NaH), or alkylating agents.[1]
-
Quench: Neutralize to pH 6–8. Ensure no evolution of gas or heat before transferring to waste containers.
-
Phase Separation: If an aqueous workup was performed, the organic layer containing the title compound must go to Halogenated Waste .[1] The aqueous layer, if free of organics, may require pH adjustment before drain disposal (verify local facility permits).[1]
Disposal Workflow & Segregation
The disposal pathway is determined by the physical state of the waste. The presence of the bromine atom mandates that this compound be treated as a Halogenated Organic Compound (HOC) .
DOT Diagram: Waste Stream Decision Tree
Figure 1: Decision tree for segregating halogenated pyrazole waste streams.
Detailed Protocols
A. Solid Waste (Pure Compound, Silica Gel, Precipitates)[1][4]
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar.
-
Transfer: Transfer solids using a chemically resistant spatula. Avoid generating dust.[2][3]
-
Labeling: Affix a hazardous waste label.
-
Constituents: "1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole, Silica Gel"
-
Hazard Checkbox: Toxic, Irritant.[1]
-
-
Storage: Keep container closed in a Satellite Accumulation Area (SAA).
B. Liquid Waste (Mother Liquors, Solvents)
Critical Rule: Even if the solvent is non-halogenated (e.g., Ethyl Acetate, Methanol), the presence of the dissolved brominated compound classifies the entire mixture as Halogenated Solvent Waste .[1]
-
Container Selection: Use a chemically compatible carboy (HDPE or Glass) with secondary containment.
-
Segregation: Do NOT mix with acidic aqueous waste or oxidizers.
-
Labeling:
C. Contaminated Debris (Sharps, Gloves, Paper)[1]
-
Sharps: Contaminated needles/syringes go into a rigid Red Biohazard/Sharps container labeled "Chemical Contaminated Sharps."
-
Soft Debris: Gloves and paper towels must be double-bagged in clear polyethylene bags (4 mil thickness) and placed in the Solid Hazardous Waste drum.
Regulatory Compliance (RCRA & EPA)[9]
This compound does not have a specific "P" or "U" list code (40 CFR 261.33). However, it is regulated based on its characteristics and constituents.[1]
Waste Coding Strategy[2]
-
Characteristic of Toxicity: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for other solvents present, apply relevant D-codes (e.g., D001 for Ignitability if in flammable solvent).[1]
-
Halogenated Organic Compounds (HOCs): Under 40 CFR 268 (Land Disposal Restrictions), hazardous wastes containing HOCs in total concentration >1000 mg/kg (1000 ppm) are prohibited from land disposal unless incinerated.[1]
-
Action: You must classify this waste for Incineration to destroy the halogenated ring structure.
-
Spill Contingency Plan
In the event of a spill outside the fume hood:
-
Evacuate the immediate area if dust is airborne.
-
Don PPE: Respiratory protection (N95 or half-mask with organic vapor/particulate cartridge) is required.
-
Contain: Cover spills with an inert absorbent (Vermiculite or Sand). Do not use combustible materials like sawdust.
-
Clean: Sweep up carefully to avoid dusting. Place in the Solid Halogenated Waste container.
-
Decontaminate: Wash the surface with a soap/water solution. Collect the rinsate into Liquid Halogenated Waste .
References
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary: Halogenated Pyrazoles (General Class). Retrieved from [Link]
-
American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Handling 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole
Disclaimer: A specific Safety Data Sheet (SDS) for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole is not publicly available at the time of this writing. The following guidance is synthesized from an expert review of the compound's constituent chemical moieties: a brominated aromatic ring, a pyrazole core, and general principles of handling halogenated organic compounds. This guide is intended to supplement, not replace, your institution's formal safety protocols and a thorough risk assessment.
Proactive Hazard Assessment: A Molecule-First Approach
To ensure operational safety, we must first understand the potential hazards inherent in the molecule's structure. Lacking a specific SDS, we deconstruct the compound into its primary functional groups to anticipate its toxicological and chemical properties.
-
Brominated Aromatic System: The presence of a bromine atom on the benzyl ring classifies this compound as a halogenated organic. Such compounds can be toxic and environmentally persistent.[1] Bromine-containing molecules may cause severe skin and eye irritation and can be harmful if inhaled or ingested.[2][3] Chronic exposure to some brominated compounds has been linked to potential organ damage.[4]
-
Pyrazole Core: The pyrazole ring is a common heterocyclic scaffold. Pyrazole and its derivatives can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[4][5] Some pyrazole-based compounds are also toxic to aquatic life.[4]
Anticipated Hazards Summary: Based on this analysis, 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole should be handled as a substance that is potentially:
-
Harmful if swallowed, inhaled, or in contact with skin.[4]
-
A serious skin, eye, and respiratory tract irritant.[5]
-
Potentially damaging to organs through prolonged or repeated exposure.[4]
-
Harmful to aquatic life with long-lasting effects.[4]
Core Directive: The Personal Protective Equipment (PPE) Mandate
A multi-layered PPE approach is mandatory to create a robust barrier between the researcher and the chemical. The following table outlines the minimum required PPE and the scientific rationale for each selection.
| PPE Category | Item | Minimum Specification | Rationale for Use |
| Engineering Controls | Chemical Fume Hood | Certified, with a face velocity meeting institutional standards (typically 80-120 fpm). | Primary line of defense. Essential for preventing the inhalation of potentially harmful vapors or aerosols. All handling of the solid compound and its solutions must occur within a fume hood.[2][6] |
| Eye & Face Protection | Chemical Splash Goggles | ANSI Z87.1 or EN166 compliant, with indirect venting. | Protects against splashes and potential vapors that can cause serious eye irritation or damage.[2] |
| Face Shield | To be worn over chemical splash goggles. | Recommended for procedures with a higher risk of splashing, such as transferring large volumes or preparing solutions. Provides full-face protection.[2] | |
| Hand Protection | Nitrile Gloves | Standard laboratory grade, disposable. | Provides splash protection for incidental contact.[1] Always inspect gloves for tears or holes before use.[7] |
| Double Gloving | Two pairs of nitrile gloves. | Recommended for all handling procedures. This provides a critical safety buffer; if the outer glove is contaminated, it can be removed without exposing the skin. | |
| Body Protection | Laboratory Coat | Fully buttoned, long-sleeved. | Protects skin and personal clothing from contamination.[1][8] |
| Foot Protection | Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills.[1] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a strict, sequential workflow minimizes risk at every stage of the experimental process. The following diagram and protocol outline the critical steps for handling 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole.
Caption: Safe Handling Workflow for 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole.
Step 1: Preparation
-
Designate the Area: All work must be confined to a certified laboratory chemical fume hood.[2]
-
Assemble Materials: Before starting, ensure all necessary equipment, spill cleanup materials (inert absorbent, waste bags), and waste containers are inside the fume hood.
-
Don PPE: Put on all required PPE as detailed in the table above, starting with the lab coat and finishing with the outer pair of gloves.
Step 2: Handling the Compound
-
Weighing: If weighing the solid, perform this task within the fume hood on a draft shield-protected balance or use a tared, sealed container to transport to a balance just outside the hood, minimizing the chance of airborne dust.
-
Transfers: Use spatulas and other equipment dedicated to this compound to avoid cross-contamination.
-
Solution Preparation: Add the solid to the solvent slowly. If the process is exothermic, ensure the vessel is appropriately cooled.
Step 3: Post-Experiment Decontamination
-
Glassware: Rinse all contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol). Collect these rinses as halogenated organic waste.[9]
-
Surfaces: Wipe down the interior surfaces of the fume hood and any contaminated equipment with a solvent-dampened towel, followed by soap and water. Dispose of the towel as hazardous waste.
Emergency Protocols: Immediate Actions for Exposure and Spills
Rapid and correct response to an emergency is critical.
Personnel Exposure:
-
Skin Contact: Immediately move to the nearest safety shower or drench hose.[2] Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[10][11] Seek immediate medical attention.[2]
-
Eye Contact: Immediately proceed to an emergency eyewash station.[2] Hold eyelids open and flush with a continuous, gentle stream of water for at least 15 minutes.[10][11] Remove contact lenses if possible. Seek immediate medical attention.[2]
-
Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult, administer oxygen. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Management:
-
Small Spill (inside fume hood):
-
Ensure you have the correct PPE on.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[2][13]
-
Carefully sweep or scoop the absorbed material into a designated, sealable plastic bag or container.[9]
-
Label the container clearly as "Hazardous Waste" with the full chemical name.
-
Wipe the spill area with a solvent-soaked cloth, then with soap and water. Dispose of the cloth as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
Disposal Plan: Managing Halogenated Waste Streams
Proper segregation and disposal are crucial to ensure environmental safety and regulatory compliance.
Protocol for Waste Disposal:
-
Designated Container: All waste containing 1-(5-Bromo-2-methylbenzyl)-4-methoxy-1H-pyrazole, including crude reaction mixtures, column fractions, and solvent rinses, must be collected in a container specifically labeled "Halogenated Organic Waste".[1][6]
-
No Mixing: Do not mix halogenated waste with non-halogenated waste streams.[14][9] This is critical for proper disposal processing and cost management.
-
Container Integrity: Use a chemically compatible container (e.g., polyethylene) with a secure, sealing cap.[13] Do not use metal cans, as halogenated solvents can degrade and produce acids that corrode metal.[13]
-
Labeling: Attach a completed hazardous waste tag to the container before adding the first drop of waste.[14] The label must include the full chemical name of all constituents and their approximate percentages.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, preferably within a secondary containment bin, away from incompatible materials.[13]
-
Disposal Request: Once the container is full, arrange for pickup through your institution's Environmental Health & Safety department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
